REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([OH:10])=[CH:4][C:3]=2[O:2]1.[CH2:11]([O:14][C:15]1[C:22]([O:23][CH3:24])=[CH:21][C:18]([CH:19]=O)=[CH:17][C:16]=1[Br:25])[CH:12]=[CH2:13].[C:26](#[N:30])[CH2:27][C:28]#[N:29].N1CCCCC1>C(O)C.O>[CH2:11]([O:14][C:15]1[C:22]([O:23][CH3:24])=[CH:21][C:18]([CH:19]2[C:6]3[CH:7]=[C:8]4[O:9][CH2:1][O:2][C:3]4=[CH:4][C:5]=3[O:10][C:26]([NH2:30])=[C:27]2[C:28]#[N:29])=[CH:17][C:16]=1[Br:25])[CH:12]=[CH2:13]
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)O
|
Name
|
|
Quantity
|
271 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C=C(C=O)C=C1OC)Br
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. under LC-MS control till the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 1:1 mixture of ethanol/water
|
Type
|
CUSTOM
|
Details
|
dried (200 mg, 0.44 mmol, 44%)
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC1=C(C=C(C=C1OC)C1C(=C(OC=2C=C3C(=CC12)OCO3)N)C#N)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |